2,2-Difluorocyclohexane-1-carbothioamide

Description

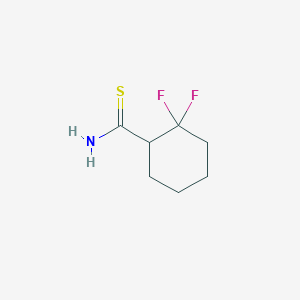

2,2-Difluorocyclohexane-1-carbothioamide is a fluorinated cyclohexane derivative featuring a carbothioamide (-C(S)NH₂) group at position 1 and two fluorine atoms at position 2 of the cyclohexane ring. The compound combines the conformational rigidity of the cyclohexane scaffold with the electronic effects of fluorine substitution and the nucleophilic reactivity of the thioamide group.

Properties

IUPAC Name |

2,2-difluorocyclohexane-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NS/c8-7(9)4-2-1-3-5(7)6(10)11/h5H,1-4H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJECQSACBMJCIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=S)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2-Difluorocyclohexane-1-carbothioamide typically involves the introduction of fluorine atoms into a cyclohexane ring followed by the addition of a carbothioamide group. One common synthetic route includes the fluorination of cyclohexane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for commercial applications.

Chemical Reactions Analysis

2,2-Difluorocyclohexane-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced thiol derivatives.

Common reagents and conditions for these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluorocyclohexane-1-carbothioamide has several scientific research applications:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexane-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, potentially modulating their activity. The carbothioamide group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions are crucial for the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Fluorination Patterns: 2,2-Difluoro vs. 1,1-Difluoro Cyclohexane Derivatives

1,1-Difluoro-cyclohexane () exhibits distinct conformational behavior due to axial fluorine substitution. Nuclear magnetic resonance (NMR) studies reveal that the 1,1-difluoro configuration stabilizes a chair conformation with fluorines in axial positions, causing significant deshielding of adjacent protons. In contrast, 2,2-difluorocyclohexane-1-carbothioamide likely adopts a chair conformation with equatorial fluorines to minimize 1,3-diaxial repulsions.

Key Differences :

| Property | 1,1-Difluoro-cyclohexane | This compound |

|---|---|---|

| Fluorine Position | Axial (1,1) | Equatorial (2,2) |

| Conformational Impact | Increased axial steric strain | Reduced strain, enhanced electronic effects |

| NMR Shifts | Deshielded axial protons | Downfield shifts for C1 protons |

Functional Group Comparison: Carbothioamide vs. Carboxamide and Amine Derivatives

2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide () shares a cyclohexene backbone but replaces the thioamide with a carboxamide (-C(O)NH₂) group and introduces bromine. Carboxamides are less nucleophilic than thioamides due to the lower electronegativity of sulfur, which reduces hydrogen-bonding capacity. The thioamide in the target compound may exhibit greater reactivity in metal coordination or redox reactions, though its stability in acidic/basic conditions could be lower .

2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride () features an amine hydrochloride salt and a fluorophenoxy group. Unlike the target compound, its fluorine is on an aromatic ring, which confers distinct electronic effects (e.g., resonance withdrawal) and higher solubility via salt formation. The absence of a thioamide group limits its utility in thiol-mediated biochemical interactions .

Functional Group Impact :

| Compound | Functional Group | Key Properties |

|---|---|---|

| This compound | Thioamide (-C(S)NH₂) | High nucleophilicity, moderate stability |

| 2-Bromo-N-phenyl-1-cyclohexene-carboxamide | Carboxamide (-C(O)NH₂) | Lower reactivity, higher thermal stability |

| 2-(2-Fluorophenoxy)cyclohexanamine HCl | Amine hydrochloride | Polar solubility, pH-dependent activity |

Reactivity Considerations :

- The electron-withdrawing effect of 2,2-difluoro substitution may activate the carbothioamide group toward nucleophilic attack.

- Thioamides are prone to hydrolysis under acidic conditions, contrasting with the stability of carboxamides in .

Biological Activity

2,2-Difluorocyclohexane-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with two fluorine atoms and a carbothioamide functional group. The presence of fluorine atoms often enhances the biological activity of compounds by improving their metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine substituents can influence the compound's lipophilicity and electronic properties, potentially enhancing its affinity for biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors to modulate signaling pathways, impacting cellular responses.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.

- Anticancer Effects : There is growing interest in its potential as an anticancer agent, particularly in inhibiting tumor growth in specific cancer cell lines.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

In vitro studies evaluated the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.